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3-[(4-Chlorophenyl)thio]-1-
Compound Name:

propanamine
CAS No.: 104864-09-7

Cat. No.: B185559
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Topic: Chemo-Structural Analysis and Synthetic Utility of 3-[(4-Chlorophenyl)thio]-1-
propanamine Content Type: Technical Reference Guide Audience: Medicinal Chemists and
Drug Discovery Specialists

Executive Summary

3-[(4-Chlorophenyl)thio]-1-propanamine (CAS: 104864-09-7) represents a critical
heteroatom-substituted scaffold in fragment-based drug discovery (FBDD). Structurally, it
serves as a lipophilic linker, connecting a halogenated aryl tail to a primary amine headgroup
via a thioether bridge. This specific architecture renders it a valuable precursor for serotonin
reuptake inhibitors (SRIs) and antihistamine analogs, where the sulfur atom acts as a
bioisostere for methylene groups, modulating metabolic stability and oxidation potential
(sulfoxide/sulfone transitions).

This guide delineates the precise physicochemical parameters, robust synthetic pathways, and
analytical validation protocols required to utilize this compound in high-purity pharmaceutical
applications.
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Part 1: Physicochemical Profile

The following data constitutes the baseline identity for 3-[(4-Chlorophenyl)thio]-1-

propanamine. These values are critical for stoichiometry calculations and mass spectrometry

calibration.
Parameter Value Technical Note
3-(4-
Preferred nomenclature for
IUPAC Name Chlorophenyl)sulfanylpropan- N
) patent filings.
1l-amine
Distinct from the propyl (non-
CAS Number 104864-09-7 thio) analog (CAS 18655-50-
0).
Molecular Formula CoH12CINS Heteroatom count: 3 (CI, N, S).
Molecular Weight 201.72 g/mol Average mass.
) ] Based on 3°Cl and 32S. Use for
Monoisotopic Mass 201.0379 Da
HRMS [M+H]* calc: 202.0452.
) Moderate lipophilicity; crosses
LogP (Predicted) ~22-25 ] )
blood-brain barrier (BBB).
Exists as a cationic ammonium
pKa (Predicted) ~9.5 (Amine) species at physiological pH

(7.4).

Physical State

Viscous Oil / Low-melting Solid

Often stored as the
Hydrochloride (HCI) salt for
stability.

Part 2: Synthetic Architecture

As a Senior Scientist, | recommend avoiding direct alkylation of 3-halopropylamines with

thiophenols due to the high risk of polymerization and S/N-dialkylation byproducts. Instead, the

Gabriel Synthesis Modification (Phthalimide Protection) is the industry-standard protocol for

ensuring regioselectivity and high purity.
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Mechanism of Action

The synthesis relies on the high nucleophilicity of the thiolate anion (generated from 4-
chlorothiophenol) attacking the alkyl halide. The phthalimide group protects the nitrogen,
preventing it from acting as a competing nucleophile.

Experimental Protocol

Reagents:

e 4-Chlorothiophenol (1.0 eq)

N-(3-Bromopropyl)phthalimide (1.1 eq)

Potassium Carbonate (K2CO3) (2.0 eq)

Solvent: DMF (Anhydrous)

Deprotection: Hydrazine Hydrate (NH2NH2-H20)

Step-by-Step Workflow:

» Thiolate Formation: In a dry round-bottom flask under N2 atmosphere, dissolve 4-
chlorothiophenol in anhydrous DMF. Add K2COs and stir at 0°C for 30 minutes. Why:
Deprotonation increases the nucleophilicity of sulfur without promoting disulfide formation.

o S-Alkylation: Dropwise add N-(3-bromopropyl)phthalimide dissolved in DMF. Allow the
reaction to warm to room temperature and stir for 4—6 hours. Monitor by TLC (Hexane/EtOAc
8:2).

 Intermediate Isolation: Quench with ice water. The phthalimide-protected intermediate
usually precipitates. Filter and wash with cold water. Recrystallize from Ethanol.

» Hydrazinolysis (Deprotection): Suspend the intermediate in Ethanol. Add Hydrazine Hydrate
(3.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

» Final Purification: Cool, filter off the phthalhydrazide. Concentrate the filtrate. Dissolve the
residue in DCM, wash with 1M NaOH (to remove residual thiols), dry over MgSOa4, and
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concentrate to yield the free amine oil.

Visualized Pathway (DOT Diagram)

Byproduct
Phthalhydrazide

Removed via Filtration 2
(Precipitate)
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Figure 1: Regioselective synthesis via Phthalimide protection to prevent N-alkylation side
reactions.

Part 3: Analytical Validation

Trustworthiness in chemical biology requires self-validating analytical data. Upon synthesis, the
following spectral signatures confirm the structure.

Nuclear Magnetic Resonance (*H-NMR)

Solvent: CDCls, 400 MHz

e Aromatic Region (7.2 — 7.4 ppm): Two doublets (integration 2H each) characteristic of the
para-substituted chlorophenyl ring. The AA'BB' system confirms the 1,4-substitution.

¢ S-CH2 (2.9 — 3.0 ppm): Triplet.[1] The sulfur atom deshields these protons significantly
compared to a methylene chain.

e N-CH2 (2.7 — 2.8 ppm): Triplet. Protons adjacent to the amine.[2]

e Central -CHz- (1.7 — 1.9 ppm): Quintet. The bridge protons.

Mass Spectrometry (LC-MS)

« lonization: Electrospray lonization (ESI+).
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e Parent lon: Look for [M+H]* = 202.0.

 |sotope Pattern: A distinct M+2 peak at 204.0 (approx. 33% height of M) confirms the
presence of one Chlorine atom (3’Cl isotope).

e Fragmentation: Loss of NH3 (M-17) is common in primary amines.

Metabolic Logic & Stability

The thioether (-S-) linkage is susceptible to metabolic oxidation by Flavin-containing
Monooxygenases (FMOSs) or Cytochrome P450s.

Parent Thioether
(Lipophilic, BBB Penetrant)

Sulfoxide Metabolite
(Chiral, More Polar)

Sulfone Metabolite
(Highly Polar, Excreted)

Click to download full resolution via product page

Figure 2: Predicted metabolic oxidation pathway. The transition from Thioether to Sulfone
significantly alters pharmacokinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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